molecular formula C2Cl3F3Zn B8568985 CF3CCl2ZnCl

CF3CCl2ZnCl

Cat. No.: B8568985
M. Wt: 252.8 g/mol
InChI Key: CUAPEEWBVBMGEI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dichloro-2,2,2-trifluorozinc chloride, 0.50 M in tetrahydrofuran (THF), is a specialized organozinc reagent. This compound is used in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds. The presence of both chlorine and fluorine atoms in the molecule makes it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dichloro-2,2,2-trifluorozinc chloride can be synthesized through the reaction of 1,1-dichloro-2,2,2-trifluoroethane with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the formation of a zinc-carbon bond, which is facilitated by the presence of the halogen atoms.

Industrial Production Methods

Industrial production of 1,1-dichloro-2,2,2-trifluorozinc chloride involves large-scale reactions under controlled conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The reaction is typically carried out in specialized reactors that allow for precise control of temperature, pressure, and atmosphere.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-2,2,2-trifluorozinc chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions to form carbon-carbon bonds, particularly in the presence of palladium or nickel catalysts.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Palladium and nickel catalysts are often used in coupling reactions.

    Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc reagent.

Major Products

The major products formed from reactions involving 1,1-dichloro-2,2,2-trifluorozinc chloride depend on the specific reaction conditions and reagents used. In substitution reactions, the products are typically the corresponding substituted compounds. In coupling reactions, the products are often complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

1,1-Dichloro-2,2,2-trifluorozinc chloride has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through selective substitution reactions.

    Medicine: It is employed in the development of new drugs and therapeutic agents.

    Industry: The reagent is used in the production of specialty chemicals and materials, including polymers and fluorinated compounds.

Mechanism of Action

The mechanism by which 1,1-dichloro-2,2,2-trifluorozinc chloride exerts its effects involves the formation of a zinc-carbon bond. This bond is highly reactive and can undergo various transformations, depending on the reaction conditions. The presence of chlorine and fluorine atoms in the molecule enhances its reactivity and allows for selective reactions with different substrates.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dichloro-2,2,2-trifluoroethane: A precursor to 1,1-dichloro-2,2,2-trifluorozinc chloride, used in similar synthetic applications.

    1,1,1-Trifluoro-2,2-dichloroethane: Another fluorinated compound with similar reactivity but different substitution patterns.

    1,1,1-Trichloro-2,2,2-trifluoroethane: A related compound used in different industrial applications.

Uniqueness

1,1-Dichloro-2,2,2-trifluorozinc chloride is unique due to its combination of chlorine and fluorine atoms, which provide a balance of reactivity and stability. This makes it a valuable reagent in organic synthesis, particularly for forming carbon-carbon bonds and modifying complex molecules.

Properties

Molecular Formula

C2Cl3F3Zn

Molecular Weight

252.8 g/mol

IUPAC Name

chlorozinc(1+);2,2-dichloro-1,1,1-trifluoroethane

InChI

InChI=1S/C2Cl2F3.ClH.Zn/c3-1(4)2(5,6)7;;/h;1H;/q-1;;+2/p-1

InChI Key

CUAPEEWBVBMGEI-UHFFFAOYSA-M

Canonical SMILES

[C-](C(F)(F)F)(Cl)Cl.Cl[Zn+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.